molecular formula C19H25N5O3 B5664641 2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane

2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane

Cat. No. B5664641
M. Wt: 371.4 g/mol
InChI Key: KJTRDHJERZVYHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane" involves reactions of morpholine with formaldehyde and other substrates to produce a range of morpholine and oxazepane derivatives. Notably, the reaction between morpholine and formaldehyde under specific conditions leads to the formation of compounds with potential biological activity, indicating a method for constructing complex structures from simpler ones (Kotan & Yüksek, 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR, which provide insights into the arrangement of atoms and the conformation of the morpholine and oxazepane rings. Studies have shown that these rings can adopt chair conformations, and the arrangement of substituent groups can significantly influence the molecule's overall geometry and reactivity (Çelikesir et al., 2014).

Chemical Reactions and Properties

Morpholine and oxazepane derivatives participate in a variety of chemical reactions, including ring expansion reactions and the formation of novel heterocycles through processes such as 1,3-proton shift and electrocyclization. These reactions are crucial for the synthesis of complex cyclic structures and have implications for the development of new pharmaceuticals and materials (Brown, Foubister, & Wright, 1987).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. For instance, the solubility in various solvents can be attributed to the presence of morpholine and triazole groups, which can interact with solvents through hydrogen bonding and dipole-dipole interactions. Understanding these properties is crucial for their application in different fields, including pharmaceuticals (Хоменко et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles and nucleophiles, are key to understanding the behavior of "2-(4-morpholinylmethyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepane" in various reactions. The presence of electron-withdrawing and electron-donating groups within the molecule affects its reactivity and the types of chemical transformations it can undergo. Studies on similar compounds have provided valuable insights into their reactivity and potential applications in synthesis and drug design (Nonnenmacher, Grellepois, & Portella, 2009).

properties

IUPAC Name

[2-(morpholin-4-ylmethyl)-1,4-oxazepan-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c25-19(16-3-1-4-17(11-16)24-14-20-21-15-24)23-5-2-8-27-18(13-23)12-22-6-9-26-10-7-22/h1,3-4,11,14-15,18H,2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTRDHJERZVYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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